3-Amino-4-(morpholin-4-yl)benzonitrile
CAS No.: 59504-49-3
Cat. No.: VC21290004
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59504-49-3 |
|---|---|
| Molecular Formula | C11H13N3O |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 3-amino-4-morpholin-4-ylbenzonitrile |
| Standard InChI | InChI=1S/C11H13N3O/c12-8-9-1-2-11(10(13)7-9)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2 |
| Standard InChI Key | ZFRALOPNZCFSBA-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=C(C=C(C=C2)C#N)N |
| Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)C#N)N |
Introduction
Chemical Structure and Identification
3-Amino-4-(morpholin-4-yl)benzonitrile is characterized by a benzene ring with three key functional groups: a cyano group, an amino group, and a morpholine ring. The presence of these multiple functional groups contributes to its versatile reactivity and potential applications in various chemical transformations.
Basic Identifiers
The compound is identified by various standardized chemical identifiers as presented in Table 1.
Table 1. Chemical Identifiers of 3-Amino-4-(morpholin-4-yl)benzonitrile
| Parameter | Value |
|---|---|
| IUPAC Name | 3-amino-4-morpholin-4-ylbenzonitrile |
| CAS Number | 59504-49-3 |
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| InChI | InChI=1S/C11H13N3O/c12-8-9-1-2-11(10(13)7-9)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2 |
| InChIKey | ZFRALOPNZCFSBA-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=C(C=C(C=C2)C#N)N |
Structural Features
The compound contains a benzene ring substituted at positions 3 and 4. The position 3 contains an amino group (-NH₂), position 4 has a morpholino group, and the cyano group (-C≡N) is typically at position 1. The morpholine ring (a heterocyclic amine with an oxygen atom) gives the compound distinctive physico-chemical properties, including improved water solubility compared to analogous compounds without this feature .
Physical and Chemical Properties
The physical and chemical properties of 3-Amino-4-(morpholin-4-yl)benzonitrile influence its behavior in biological systems and its applications in chemical synthesis.
Physical Properties
Table 2. Physical Properties of 3-Amino-4-(morpholin-4-yl)benzonitrile
| Property | Value |
|---|---|
| Appearance | Crystalline solid |
| Molecular Weight | 203.24 g/mol |
| Exact Mass | 203.105862047 Da |
| Monoisotopic Mass | 203.105862047 Da |
| Topological Polar Surface Area | 62.3 Ų |
| XLogP3-AA | 0.7 |
| Heavy Atom Count | 15 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Complexity | 254 |
Chemical Reactivity
The compound exhibits several reactive sites that can participate in various chemical transformations:
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The amino group (-NH₂) can undergo typical amine reactions including acylation, alkylation, and condensation reactions.
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The cyano group (-C≡N) can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions.
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The morpholine ring can undergo N-alkylation and other substitution reactions.
These reactive features make 3-Amino-4-(morpholin-4-yl)benzonitrile a valuable intermediate in organic synthesis, particularly for constructing more complex heterocyclic systems .
Synthesis Methods
Several synthetic routes have been developed for preparing 3-Amino-4-(morpholin-4-yl)benzonitrile. The methods primarily involve introducing the morpholine and amino groups to an appropriately substituted benzonitrile core.
General Synthetic Approaches
The synthesis of 3-Amino-4-(morpholin-4-yl)benzonitrile typically involves multiple steps:
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Starting Material Preparation: Typically begins with a halogenated benzonitrile or appropriately substituted benzene derivatives.
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Morpholine Introduction: Usually achieved through nucleophilic aromatic substitution reactions, where the morpholine replaces a leaving group (typically a halogen).
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Amino Group Introduction: Often involves reduction of a nitro group or other transformations to install the amino functionality at the correct position.
Specific Synthetic Routes
One common synthetic pathway involves the following steps:
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Starting with 2,6-difluorobenzonitrile
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Selective amination with morpholine to replace one of the fluorine atoms
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Further modification to introduce the amino group at the desired position
Alternative approaches may involve:
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Palladium-catalyzed coupling reactions, such as Buchwald-Hartwig coupling
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Chan-Lam coupling of boronic esters with appropriate nitrogen sources
These synthetic methods are generally conducted under controlled conditions to optimize yield and purity, often requiring anhydrous solvents and inert atmospheres to prevent side reactions.
Applications in Research and Development
3-Amino-4-(morpholin-4-yl)benzonitrile has significant applications in various research fields, particularly in medicinal chemistry and materials science.
Medicinal Chemistry Applications
The compound serves as an important building block for pharmaceutical development:
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Kinase Inhibitor Development: Used in the synthesis of compounds targeting various kinases, including LRRK2 (Leucine-rich repeat kinase 2) inhibitors that have potential applications in Parkinson's disease treatment .
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Anticancer Research: Derivatives of this compound have shown potential as anticancer agents through various mechanisms, including enzyme inhibition and receptor targeting .
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Central Nervous System (CNS) Agents: The morpholine group enhances blood-brain barrier permeability, making derivatives valuable for CNS drug development .
Materials Science Applications
The compound also finds applications in materials science:
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Polymer Chemistry: As a precursor for functional polymers with specific electrical or optical properties.
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Dye Chemistry: In the development of specialized dyes and colorants.
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Electronic Materials: As intermediates in the synthesis of compounds for organic electronics.
Biological Activity
Research has revealed several biological activities associated with 3-Amino-4-(morpholin-4-yl)benzonitrile and its derivatives.
Enzyme Inhibition
Studies have shown that compounds derived from or containing the 3-Amino-4-(morpholin-4-yl)benzonitrile scaffold can inhibit various enzymes:
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Kinase Inhibition: Particularly effective against LRRK2, which is implicated in hereditary Parkinson's disease .
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Other Enzyme Targets: Related compounds have shown activity against various other enzymes involved in disease pathways.
Antitumor Activity
Structural analogs and derivatives have demonstrated antitumor activity in several studies:
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Antiproliferative Effects: Some derivatives have shown the ability to inhibit cancer cell proliferation, particularly in specific cell lines .
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Mechanism of Action: The anticancer activity is often mediated through specific signaling pathway interruption or enzyme inhibition.
Structure-Activity Relationships
Research into structure-activity relationships has provided insights into how structural modifications affect biological activity:
Related Compounds and Comparative Analysis
Several compounds structurally related to 3-Amino-4-(morpholin-4-yl)benzonitrile have been studied, allowing for comparative analysis of their properties and activities.
Structural Analogs
Table 3. Comparison of 3-Amino-4-(morpholin-4-yl)benzonitrile with Related Compounds
| Compound | CAS Number | Structural Difference | Key Property Difference |
|---|---|---|---|
| 5-Amino-2-morpholinobenzonitrile | 78252-12-7 | Different position of amino and morpholino groups | Different reactivity profile and binding properties |
| 3-Amino-4-methylbenzonitrile | 60710-80-7 | Methyl group instead of morpholino group | Lower water solubility, different pharmacological profile |
| 2-Amino-4-morpholin-4-yl-benzonitrile | Not specified | Different position of amino group | Different biological target affinity |
Functional Group Effects
The positioning of functional groups has significant effects on the properties of these compounds:
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Solubility: The morpholine group generally enhances water solubility compared to alkyl substitutions.
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Reactivity: The position of the amino group affects its nucleophilicity and reactivity in various chemical transformations.
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Biological Activity: Even small changes in substitution patterns can lead to dramatic differences in biological activity and target selectivity.
Recent Research Developments
Recent research has expanded our understanding of 3-Amino-4-(morpholin-4-yl)benzonitrile and its potential applications.
Medicinal Chemistry Advancements
Recent studies have focused on incorporating this scaffold into more complex structures:
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Brain-Penetrant LRRK2 Inhibitors: Research has utilized the 3-Amino-4-(morpholin-4-yl)benzonitrile moiety in developing highly potent and selective LRRK2 inhibitors that can cross the blood-brain barrier .
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Optimization of Physicochemical Properties: Studies have investigated modifying the compound to improve drug-like properties, including lipophilicity, polar surface area, and metabolic stability .
Synthetic Methodology Improvements
Advances in synthetic methods have improved access to this compound and its derivatives:
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Microwave-Assisted Synthesis: Development of more efficient synthetic routes using microwave irradiation to shorten reaction times and improve yields .
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Catalytic Methods: Implementation of modern catalytic methods, including palladium-catalyzed cross-coupling reactions, to install key functional groups more efficiently.
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